5-BENZYLOXY-4-BROMO-2-NITROANILINE

Description

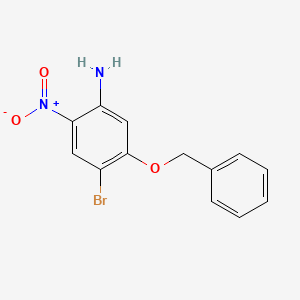

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-nitro-5-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c14-10-6-12(16(17)18)11(15)7-13(10)19-8-9-4-2-1-3-5-9/h1-7H,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOWGMXDNNTWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681497 | |

| Record name | 5-(Benzyloxy)-4-bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-69-6 | |

| Record name | 5-(Benzyloxy)-4-bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-Benzyloxy-4-bromo-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of the synthetic intermediate, 5-benzyloxy-4-bromo-2-nitroaniline. The information presented herein is curated to support research and development activities, with a focus on providing a foundational understanding of the compound's characteristics. Due to the limited availability of public data for this specific molecule, this guide also draws upon comparative data from closely related structural analogs to provide a broader context for its potential behavior.

Introduction and Chemical Identity

This compound is a halogenated and nitrated aromatic amine. Its molecular structure, featuring a benzyloxy ether linkage, a bromine atom, a nitro group, and an amino group on a benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations.

The nomenclature and key identifiers for this compound are subject to some ambiguity across different chemical suppliers. For the purpose of this guide, we will primarily refer to the compound with the benzyloxy group at position 5, the bromine at position 4, the nitro group at position 2, and the aniline amine at position 1.

Molecular Structure:

Caption: Molecular Structure of this compound

Physical and Chemical Properties

A summary of the core physical and chemical properties of this compound is presented in the table below. It is important to note that experimental data for this specific compound is not widely available in published literature. Therefore, some properties are inferred from data available for structurally similar compounds, and this is explicitly stated where applicable.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₃H₁₁BrN₂O₃ | [1] |

| Molecular Weight | 323.14 g/mol | Calculated from molecular formula |

| CAS Number | 1255574-69-6 | [2][3] This appears to be the most likely CAS number. Note: 195140-45-5 is associated with the isomer 4-(Benzyloxy)-5-bromo-2-nitroaniline[4] |

| Appearance | Yellow to orange crystalline solid | Inferred from related compounds like 4-bromo-2-nitroaniline[5][6] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents such as ethanol, acetone, and dimethylformamide (DMSO); sparingly soluble in water. | Inferred from the solubility profile of related nitroanilines[6][7] |

Spectroscopic Data

While specific spectra for this compound are not readily found in the public domain, some suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS.[2] Researchers are advised to request this data directly from the supplier. For contextual understanding, a discussion of the expected spectroscopic features is provided below, based on the analysis of its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both the aniline and benzyl rings, as well as a characteristic singlet for the methylene (-CH₂-) protons of the benzyl group. The chemical shifts of the aromatic protons on the aniline ring will be influenced by the electronic effects of the amino, nitro, bromo, and benzyloxy substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern. The methylene carbon of the benzyl group will also be identifiable.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methylene group just below 3000 cm⁻¹.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-O stretching (ether): Around 1200-1250 cm⁻¹.

-

C-Br stretching: Typically in the fingerprint region at lower wavenumbers.

A vapor phase IR spectrum is publicly available for the related N-methylated derivative, "this compound, N-methyl", which can provide some correlative insights.[8]

Mass Spectrometry (MS)

Mass spectrometry would be a critical tool for confirming the molecular weight of this compound. The presence of bromine would be readily identifiable by the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) in the molecular ion peak and bromine-containing fragment ions. Fragmentation patterns would likely involve cleavage of the benzyl group and loss of the nitro group.

Synthesis and Reactivity

While a specific, detailed synthetic protocol for this compound is not available in the reviewed literature, its synthesis can be logically deduced from established organic chemistry principles and procedures for related molecules. A plausible synthetic approach would involve a Williamson ether synthesis.

Proposed Synthetic Workflow:

Caption: Plausible synthetic workflow for this compound.

This proposed pathway is analogous to the synthesis of similar benzyloxy-substituted aromatic compounds.[9] The starting material, 4-bromo-2-nitro-5-aminophenol, would be reacted with benzyl bromide in the presence of a suitable base, such as potassium carbonate, in an appropriate solvent like acetone. The reaction proceeds via nucleophilic substitution, where the phenoxide, formed in situ, displaces the bromide from benzyl bromide.

The reactivity of this compound is dictated by its array of functional groups. The amino group can be diazotized and replaced, or it can undergo acylation and other reactions typical of anilines. The nitro group can be reduced to an amine, providing a route to diamino-substituted compounds. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.

Safety and Handling

Specific safety and handling data for this compound is not available. However, based on the data for the closely related compound 5-bromo-2-nitroaniline, the following precautions should be considered as a minimum:

-

Hazard Classification: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[10]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a synthetic intermediate with significant potential in research and development. While a comprehensive public dataset of its physical properties is currently lacking, this guide provides a foundational understanding based on available information and logical extrapolation from structurally related compounds. The proposed synthetic route and discussion of its reactivity offer a starting point for its utilization in the laboratory. As with any chemical, adherence to strict safety protocols is paramount. Researchers are strongly encouraged to obtain supplier-specific analytical and safety data prior to use.

References

-

PubChem. 5-Bromo-2-nitroaniline. [Link]

-

SpectraBase. This compound, N-methyl - Optional[Vapor Phase IR] - Spectrum. [Link]

-

PubChemLite. 4-(benzyloxy)-5-bromo-2-nitroaniline. [Link]

-

PubChemLite. 4-(benzyloxy)-5-bromo-2-nitroaniline. [Link]

-

The Royal Society of Chemistry. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. [Link]

-

The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

-

PubChem. 4-Bromo-2-nitroaniline. [Link]

-

MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

-

Medicine Grade Bulk Supply. 4-Bromo-2-nitroaniline CAS: 875-51-4. [Link]

- Google Patents.

Sources

- 1. PubChemLite - 4-(benzyloxy)-5-bromo-2-nitroaniline (C13H11BrN2O3) [pubchemlite.lcsb.uni.lu]

- 2. 1255574-69-6|5-(Benzyloxy)-4-bromo-2-nitroaniline|BLD Pharm [bldpharm.com]

- 3. 1255574-69-6 CAS|this compound|生产厂家|价格信息 [m.chemicalbook.com]

- 4. 4-(BENZYLOXY)-5-BROMO-2-NITROANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Bromo-2-nitroaniline CAS: 875-51-4 - Medicine Grade Bulk Supply at Attractive Prices [nbinnochem.com]

- 6. guidechem.com [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 5314766 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Benzyloxy-4-bromo-2-nitroaniline: Synthesis, Characterization, and Application in Drug Discovery

Introduction: Unveiling a Key Intermediate in Kinase Inhibitor Synthesis

In the landscape of modern drug discovery, particularly in the realm of oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. The rational design and synthesis of these small molecules often rely on a palette of versatile chemical intermediates. 5-Benzyloxy-4-bromo-2-nitroaniline is one such pivotal building block, strategically functionalized for elaboration into complex heterocyclic scaffolds that target the ATP-binding sites of various kinases.[1]

This technical guide provides an in-depth exploration of this compound, offering a practical framework for its synthesis, a thorough analysis of its structural characterization, and insights into its application for researchers, medicinal chemists, and drug development professionals. The strategic placement of its benzyloxy, bromo, nitro, and amino functionalities offers a rich platform for diverse chemical transformations, making a comprehensive understanding of its properties essential for its effective utilization.

Physicochemical Properties and Structural Data

The unique arrangement of electron-donating and electron-withdrawing groups on the aniline ring dictates the reactivity and spectroscopic properties of this compound. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | 5-(Benzyloxy)-4-bromo-2-nitroaniline | N/A |

| Synonyms | 4-Bromo-5-(phenylmethoxy)-2-nitrobenzenamine | N/A |

| CAS Number | 1255574-69-6 | [2] |

| Molecular Formula | C₁₃H₁₁BrN₂O₃ | [3] |

| Molecular Weight | 323.15 g/mol | [2] |

| Appearance | Expected to be a yellow or orange crystalline solid | [4] |

| Predicted XlogP | 3.8 | [5] |

Strategic Synthesis of this compound

Causality Behind the Synthetic Strategy

The chosen synthetic pathway is designed to control the regiochemistry of the functional group introductions. Starting with 4-bromo-3-aminophenol, the hydroxyl group is more nucleophilic than the amino group, allowing for selective O-benzylation. The subsequent nitration step is directed by the existing substituents. The strongly activating benzyloxy group (ortho-, para-directing) and the moderately activating amino group (ortho-, para-directing) will direct the incoming electrophile (NO₂⁺). The position ortho to the amino group and para to the benzyloxy group is sterically accessible and electronically favored, leading to the desired 2-nitro product.

Caption: Proposed two-step synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 4-Bromo-5-(benzyloxy)aniline

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-aminophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone (approx. 10 mL per gram of aminophenol).

-

Addition of Reagent: While stirring, add benzyl bromide (BnBr, 1.1 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter the solid potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield 4-bromo-5-(benzyloxy)aniline.

Part 2: Synthesis of this compound [6]

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the 4-bromo-5-(benzyloxy)aniline (1.0 eq) from the previous step in concentrated sulfuric acid (H₂SO₄) at 0 °C (ice bath).

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (H₂SO₄) at 0 °C.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the aniline derivative while maintaining the internal temperature at or below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. A yellow precipitate should form.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Analytical Characterization: A Spectroscopic Profile

Definitive characterization of the synthesized this compound is achieved through a combination of spectroscopic methods. While published spectra for this specific compound are not available, we can predict the expected data based on the analysis of its constituent functional groups and data from closely related analogs.[7][8][9][10][11][12][13]

Caption: General synthetic utility of this compound in kinase inhibitor development.

This modular approach allows for the rapid generation of compound libraries to probe the structure-activity relationships (SAR) of a given kinase target. The benzyloxy group can be retained for its steric and electronic properties or deprotected to reveal a phenol for further derivatization. This synthetic versatility underscores the value of this compound in modern medicinal chemistry programs aimed at developing novel kinase inhibitors. [1][14]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on its structure and data for related nitroanilines and bromo-aromatics, appropriate safety precautions must be taken. [4]The compound should be handled in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Nitroaromatic compounds are often toxic and can be absorbed through the skin. All waste should be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

This compound stands as a valuable and versatile intermediate for the synthesis of complex molecules, particularly for the development of novel protein kinase inhibitors. This guide has provided a comprehensive framework encompassing its synthesis, detailed analytical characterization, and strategic application in drug discovery. By understanding the chemical logic behind its preparation and the nuances of its spectroscopic profile, researchers can confidently and effectively utilize this key building block to advance their research and development objectives in the pursuit of new therapeutic agents.

References

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.

-

This compound, N-methyl - Optional[Vapor Phase IR] - Spectrum. SpectraBase.

-

Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed.

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.

-

4-Bromo-2-nitroaniline synthesis. ChemicalBook.

-

2-(Benzyloxy)-3-bromo-5-fluoroaniline | 1096303-75-1. Benchchem.

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.

-

Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.

-

Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. PubMed Central.

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Human Metabolome Database.

-

Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PubMed Central.

-

1255574-69-6|5-(Benzyloxy)-4-bromo-2-nitroaniline. BLDpharm.

-

Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. MDPI.

-

A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline. Benchchem.

-

13 C-NMR spectrum of compound (4i). ResearchGate.

-

Products-AccelaChem. AccelaChemBio.

-

4-(benzyloxy)-5-bromo-2-nitroaniline. PubChemLite.

-

4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132. PubChem.

-

CN102993022A - Preparation method of bromoaniline. Google Patents.

-

Spectroscopic Profile of 2,6-Dibromo-4-nitroaniline: A Technical Guide. Benchchem.

-

Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. The Royal Society of Chemistry.

-

Table of Contents. Angewandte Chemie International Edition.

-

First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry.

-

Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing.

-

WO 2025/109026 A1. Google Patents.

-

CAS 1266247-03-3 | 5-(Benzyloxy)-N-ethyl-2-nitroaniline. Guidechem.

-

4-Bromo-5-methoxy-2-nitroaniline. MySkinRecipes.

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

-

4-Bromo-2-nitroaniline 875-51-4 wiki. Guidechem.

-

(E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. MDPI.

-

4-Bromo-2-nitroaniline 875-51-4. Guidechem.

-

Figure S7. Mass spectrum of 4-nitroaniline. ResearchGate.

-

p-Nitroaniline. NIST WebBook.

-

4-Bromo-2-nitroaniline(875-51-4)IR1. ChemicalBook.

-

2-Nitroaniline(88-74-4) 1H NMR spectrum. ChemicalBook.

-

Benzenamine, 4-bromo-. NIST WebBook.

-

msbnk-epa-entact_agilent000792. MassBank.

-

2-Bromo-4-nitroaniline - Optional[FTIR] - Spectrum. SpectraBase.

Sources

- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1255574-69-6|5-(Benzyloxy)-4-bromo-2-nitroaniline|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. PubChemLite - 4-(benzyloxy)-5-bromo-2-nitroaniline (C13H11BrN2O3) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum [m.chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. massbank.eu [massbank.eu]

- 13. spectrabase.com [spectrabase.com]

- 14. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5-BENZYLOXY-4-BROMO-2-NITROANILINE CAS number 195140-45-5

An In-Depth Technical Guide to 5-Benzyloxy-4-bromo-2-nitroaniline

Abstract

This compound is a substituted aromatic amine featuring a unique combination of functional groups: a bromine atom, a nitro group, and a bulky benzyloxy substituent. While specific research on this particular molecule is limited, its structural motifs are prevalent in compounds of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive analysis based on established chemical principles and data from structurally analogous compounds. We will explore its physicochemical properties, propose logical synthetic pathways grounded in established organic chemistry, discuss its potential applications in drug discovery as a scaffold or intermediate, and outline crucial safety and handling protocols. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in leveraging this and similar molecules for novel applications.

Introduction and Molecular Overview

This compound belongs to the nitroaniline class of compounds, which are versatile intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] The core structure consists of an aniline ring substituted with an electron-withdrawing nitro group and a bromine atom, and an electron-donating amino group. The addition of a benzyloxy ether provides steric bulk and modulates the electronic properties of the molecule, making it an intriguing candidate for fragment-based drug discovery and as a building block for more complex molecular architectures.[3]

Commercial availability of this compound is limited, with suppliers noting it as a rare chemical for early-discovery research, often without extensive analytical data. This underscores its status as a specialized reagent, necessitating a thorough understanding of its properties and synthesis from first principles for any practical application.

Physicochemical and Structural Properties

| Property | Value | Source |

| CAS Number | 195140-45-5 (for 4-(benzyloxy)-5-bromo isomer); 1255574-69-6 (for 5-(benzyloxy)-4-bromo isomer) | |

| Molecular Formula | C₁₃H₁₁BrN₂O₃ | [5] |

| Molecular Weight | 323.15 g/mol | |

| IUPAC Name | 5-(benzyloxy)-4-bromo-2-nitroaniline | |

| InChI Key | DGOWGMXDNNTWKK-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)Br)[O-] | [5] |

| Predicted XlogP | 3.8 | [5] |

| Physical Form | Solid (inferred from analogs) | [6] |

Synthesis Strategies and Mechanistic Considerations

Direct, published synthetic routes for this compound are not available. However, a logical synthesis can be designed by applying well-established principles of electrophilic aromatic substitution. The key challenge lies in controlling the regioselectivity of the bromination and nitration steps due to the competing directing effects of the amino, benzyloxy, and nitro groups. A multi-step approach starting from simpler precursors is the most reliable strategy.[7][8]

A plausible retrosynthetic analysis suggests two primary pathways originating from a substituted aniline precursor.

Caption: Retrosynthetic analysis of this compound.

Exemplary Protocol: Synthesis via Pathway A (Nitration of a Protected Aniline)

This pathway offers robust control over regioselectivity. The amino group is a strong activating ortho-, para-director, which would interfere with the desired nitration. Therefore, it must be protected, typically as an acetanilide, to moderate its activating effect and provide steric hindrance.[7]

Step 1: Acetylation of 3-Benzyloxyaniline

-

Dissolve 3-benzyloxyaniline in glacial acetic acid.

-

Add acetic anhydride dropwise while stirring in an ice bath to control the exothermic reaction.

-

Allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into ice water to precipitate the product, 3-(benzyloxy)acetanilide.

-

Filter, wash with cold water, and dry the solid product.

Causality: Acetylation transforms the powerful -NH₂ activating group into a moderately activating -NHCOCH₃ group. This prevents polysubstitution and oxidation side reactions during the subsequent aggressive nitration and bromination steps.

Step 2: Bromination of 3-(benzyloxy)acetanilide

-

Dissolve the acetanilide from Step 1 in a suitable solvent like acetic acid.

-

Slowly add a solution of N-Bromosuccinimide (NBS) or elemental bromine in acetic acid. The bromine will add para to the strongly directing benzyloxy group and ortho to the acetamido group.

-

Stir at room temperature until TLC analysis indicates consumption of the starting material.

-

Precipitate the product by adding water, then filter, wash, and dry to yield 4-bromo-3-(benzyloxy)acetanilide.

Causality: The benzyloxy group is a more powerful ortho-, para-director than the acetamido group. Bromination is therefore directed to the position para to the benzyloxy group (C4).

Step 3: Nitration of 4-bromo-3-(benzyloxy)acetanilide

-

Cool concentrated sulfuric acid in an ice-salt bath.

-

Slowly dissolve the brominated acetanilide from Step 2 in the cold sulfuric acid.

-

Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) dropwise, keeping the temperature below 10°C.

-

Stir the mixture in the cold bath for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter, wash thoroughly with water to remove acid, and dry. The product is N-(4-bromo-5-(benzyloxy)-2-nitrophenyl)acetamide.

Causality: The nitration occurs at the position ortho to the acetamido group and meta to the bromine, which is the most activated available position.

Step 4: Hydrolysis of the Acetanilide

-

Reflux the nitro-product from Step 3 in a mixture of ethanol and concentrated hydrochloric acid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the final product.

-

Filter, wash with water, and purify by recrystallization or column chromatography to yield this compound.

Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the free amino group to yield the target compound.

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Research and Drug Development

The true value of a molecule like this compound lies in its potential as a versatile building block for creating novel therapeutic agents. Several lines of reasoning support its utility in a drug discovery context.

-

Kinase Inhibitor Scaffolds: The aminopyridine and substituted aniline motifs are privileged structures in medicinal chemistry, known to interact with the hinge region of the ATP-binding site of many kinases.[9] This compound could serve as a starting point for synthesizing inhibitors of kinases implicated in cancer or inflammatory diseases. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.

-

Antineoplastic and Antimicrobial Agents: Nitroaromatic compounds have a long history as therapeutic agents, with demonstrated activity against bacteria, fungi, protozoa, and tumors.[10] While associated with potential toxicity, modern medicinal chemistry strategies can mitigate these risks. The specific substitution pattern of this molecule could be explored to develop selective agents. For instance, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been developed as novel ULK1 inhibitors for non-small cell lung cancer therapy.[11]

-

Probes for Chemical Biology: The nitro group can be reduced to an amine, which can then be functionalized in numerous ways, such as attaching fluorescent tags or affinity labels. This allows for the creation of chemical probes to study biological pathways.

Inferred Safety and Handling

No specific safety data sheet (SDS) exists for CAS 195140-45-5. Therefore, a conservative approach must be taken, assuming hazards similar to or greater than its structural analogs, such as 4-bromo-2-nitroaniline and 5-bromo-2-nitroaniline.[12][13]

| Hazard Category | Precautionary Measures and Potential Effects | Source (Analog) |

| Acute Toxicity | Harmful if swallowed. Toxic in contact with skin or if inhaled. | [12][14] |

| Skin Contact | Causes skin irritation. May cause an allergic skin reaction. | [6] |

| Eye Contact | Causes serious eye irritation. | [6] |

| Respiratory | May cause respiratory irritation. | |

| Long-Term Exposure | May cause damage to organs through prolonged or repeated exposure. | [14] |

| Environmental | Very toxic to aquatic life with long-lasting effects. | [14] |

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12][15]

-

Handling: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[14]

Conclusion

This compound represents an under-explored yet potentially valuable chemical entity. Its synthesis, while requiring a multi-step, controlled approach, is achievable through established organic chemistry methodologies. The combination of a reactive bromine handle, a reducible nitro group, and a privileged aniline scaffold makes it a promising starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents. Researchers and drug development professionals should approach this compound with a clear understanding of its inferred hazardous properties, but also with an appreciation for the synthetic and medicinal chemistry opportunities it presents. Further research is warranted to fully characterize its reactivity, properties, and biological activity.

References

- Vertex AI Search. (n.d.). The Crucial Role of 3-Methyl-5-nitroaniline in Modern Chemical Synthesis. Google Cloud.

-

Wikipedia. (2023). 4-Nitroaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound, N-methyl - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Winkelmann, E., Raether, W., & Gebert, U. (1977). [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Arzneimittel-Forschung, 27(5), 950-967. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(benzyloxy)-5-bromo-2-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

- Google Patents. (2019). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.

-

Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]

-

Li, Y., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1255574-69-6|5-(Benzyloxy)-4-bromo-2-nitroaniline|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 4-(benzyloxy)-5-bromo-2-nitroaniline (C13H11BrN2O3) [pubchemlite.lcsb.uni.lu]

- 6. 4-Brom-2-nitroanilin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. echemi.com [echemi.com]

5-BENZYLOXY-4-BROMO-2-NITROANILINE molecular weight

An In-Depth Technical Guide to 5-Benzyloxy-4-bromo-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key organic intermediate. It covers the compound's core physicochemical properties, including its molecular weight, and offers expert insights into its synthetic pathway, handling, and safety protocols. This document is intended to serve as a foundational resource for professionals engaged in synthetic chemistry and drug discovery.

Core Compound Identity and Properties

This compound is a polysubstituted aromatic compound featuring a strategic arrangement of functional groups: an amine, a nitro group, a bromine atom, and a benzyloxy ether. This unique constitution makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and functional materials where precise molecular architecture is paramount.

Molecular Structure

The structural arrangement of the functional groups dictates the reactivity and potential applications of the molecule. The electron-withdrawing nature of the nitro group and bromine atom, combined with the electron-donating amine and the bulky benzyloxy group, creates a nuanced electronic and steric profile for targeted chemical transformations.

Caption: Molecular structure of this compound.

Physicochemical Data

A precise understanding of a compound's properties is critical for its application in research and development. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-(Benzyloxy)-4-bromo-2-nitroaniline | N/A |

| CAS Number | 1255574-69-6 | [1] |

| Molecular Formula | C₁₃H₁₁BrN₂O₃ | [1][2][3] |

| Molecular Weight | 323.14 g/mol | [1] |

| Monoisotopic Mass | 321.9953 Da | [2] |

| Appearance | Yellow to orange crystalline solid (inferred from related compounds) | [4] |

| Storage Conditions | Store sealed in a dry environment at 2-8°C | [1] |

Synthesis Pathway and Experimental Protocol

The synthesis of polysubstituted anilines requires careful strategic planning to ensure correct regiochemistry. The order of substituent introduction is critical due to the directing effects of the existing functional groups. A plausible and logical synthetic approach is outlined below.

Conceptual Synthesis Workflow

A robust synthesis strategy involves a multi-step process that controls the position of each functional group. The following workflow represents a logical pathway for achieving the target molecule, emphasizing the protection and sequential substitution necessary for a successful outcome. The final step, nitration of a protected precursor, is a common and effective method for introducing a nitro group at a specific position.

Caption: Conceptual workflow for the synthesis of this compound.

Protocol: Nitration of 4-Bromo-3-(benzyloxy)aniline

This protocol details the critical final step of the synthesis. The procedure is based on established electrophilic aromatic substitution principles and is designed to be self-validating through rigorous purification and characterization.

Expertise & Causality: The use of a mixed acid (sulfuric and nitric) system is crucial. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is performed at a low temperature (0–5°C) to control the reaction rate, preventing over-nitration (dinitration) and minimizing degradation of the starting material, which are common side reactions at higher temperatures.

Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 4-bromo-3-(benzyloxy)aniline in 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to an internal temperature of 0°C.

-

Preparation of Nitrating Mixture: In a separate beaker, slowly add 2.7 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Addition: Add the prepared nitrating mixture dropwise to the solution of the aniline precursor over 30-45 minutes. Critically maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0–5°C for an additional 1-2 hours to ensure the reaction proceeds to completion.

-

Quenching & Precipitation: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the solid nitroaniline product.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes residual acid.

-

Purification (Self-Validation): The crude product must be purified to ensure its identity and suitability for subsequent use. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water).

-

Drying & Characterization: Dry the purified yellow crystals under vacuum. The identity and purity of the final product, this compound, should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.

Safety, Handling, and Storage

Working with nitroaromatic compounds requires strict adherence to safety protocols due to their potential toxicity.[5] The following guidelines are based on safety data for structurally related nitroanilines.

Trustworthiness: A robust safety culture is non-negotiable in a research environment. The following protocols represent standard best practices for handling chemical intermediates of this class.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6]

-

Skin Protection: Use impervious gloves (e.g., nitrile) and wear a lab coat. Contaminated clothing should be removed and laundered before reuse.[7]

-

Respiratory Protection: Handle only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[6][7]

-

-

Handling:

-

First Aid Measures:

Conclusion

This compound is a specialized chemical intermediate with a molecular weight of 323.14 g/mol .[1] Its value lies in the versatile array of functional groups attached to its aromatic core, which allows for diverse downstream chemical modifications. A thorough understanding of its physicochemical properties, coupled with a disciplined approach to its synthesis and handling, is essential for its effective and safe utilization in advanced research and development applications.

References

-

This compound, N-methyl - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

4-(benzyloxy)-5-bromo-2-nitroaniline. PubChemLite. [Link]

-

5-Bromo-2-nitroaniline. PubChem. [Link]

-

Synthesis of 4-bromo-2-fluoro-5-nitroaniline. PrepChem.com. [Link]

-

4-Bromo-2-nitroaniline. PubChem. [Link]

-

4-Nitroaniline. Wikipedia. [Link]

Sources

- 1. 1255574-69-6|5-(Benzyloxy)-4-bromo-2-nitroaniline|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 4-(benzyloxy)-5-bromo-2-nitroaniline (C13H11BrN2O3) [pubchemlite.lcsb.uni.lu]

- 3. 4-(BENZYLOXY)-5-BROMO-2-NITROANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 5-Benzyloxy-4-bromo-2-nitroaniline from 2-Nitroaniline

Introduction

5-Benzyloxy-4-bromo-2-nitroaniline is a highly functionalized aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern—containing amine, nitro, bromo, and benzyloxy groups—presents a significant synthetic challenge, particularly concerning regiochemical control. A direct functionalization of the commercially available starting material, 2-nitroaniline, is not feasible due to the inherent directing effects of the amino and nitro substituents, which do not favor substitution at the C5 position.

This technical guide provides a comprehensive, step-by-step pathway for the synthesis of this compound commencing from 2-nitroaniline. The strategy hinges on a logical sequence of functional group interconversions and the use of a protecting group to orchestrate the desired regioselectivity. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer insights into the causality behind key procedural choices, ensuring a robust and reproducible synthesis.

The overall synthetic workflow is depicted below, transforming the initial substrate through a series of reliable and well-documented reactions to achieve the target structure.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 5-Hydroxy-2-nitroaniline via Sulfonation and Alkali Fusion

The initial challenge is to introduce an oxygen functionality at the C5 position, which is meta to the amino group of 2-nitroaniline. This is achieved indirectly by first introducing a sulfonic acid group, which can subsequently be replaced by a hydroxyl group.

Step 1.1: Electrophilic Sulfonation of 2-Nitroaniline

Mechanistic Rationale: In the presence of fuming sulfuric acid (H₂SO₄/SO₃), the amino group of 2-nitroaniline is protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director.[1] The existing nitro group is also a meta-director. The sulfonation reaction, an electrophilic aromatic substitution, is therefore directed to the position that is meta to both the -NH₃⁺ and -NO₂ groups. Counting from the nitro group at C2, this directs the incoming electrophile (SO₃) to C4 (relative to the -NH₃⁺ group), yielding 4-amino-3-nitrobenzenesulfonic acid.

Experimental Protocol: Synthesis of 4-Amino-3-nitrobenzenesulfonic acid

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, carefully add 60 mL of 20% fuming sulfuric acid (oleum).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 2-nitroaniline (0.1 mol) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 120 °C and maintain for 2 hours.

-

Cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

-

The solid precipitate, 4-amino-3-nitrobenzenesulfonic acid, is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral and dry the product in a vacuum oven.

Step 1.2: Alkali Fusion for Hydroxylation

Mechanistic Rationale: The conversion of an aromatic sulfonic acid to a phenol via alkali fusion is a classic nucleophilic aromatic substitution reaction. Under high temperatures, molten sodium hydroxide provides a high concentration of hydroxide ions (OH⁻), which act as strong nucleophiles. The sulfonate group (-SO₃⁻) is an effective leaving group, and it is displaced by the hydroxide ion to yield the corresponding phenoxide. Subsequent acidification of the reaction mixture protonates the phenoxide to give the desired phenol, 5-hydroxy-2-nitroaniline.

Experimental Protocol: Synthesis of 5-Hydroxy-2-nitroaniline

-

Place sodium hydroxide (0.4 mol) and a small amount of water (5 mL) in a nickel crucible. Heat until the NaOH melts and the temperature reaches 280-300 °C.

-

Carefully add the dry 4-amino-3-nitrobenzenesulfonic acid (0.08 mol) in small portions to the molten NaOH with constant stirring.

-

Maintain the temperature at 300-320 °C for 4-6 hours until the reaction is complete.

-

Allow the crucible to cool completely. Dissolve the solid fusion cake in 200 mL of warm water.

-

Filter the solution to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 5-6.

-

The precipitated 5-hydroxy-2-nitroaniline is collected by filtration, washed with cold water, and recrystallized from an ethanol/water mixture.

| Table 1: Reagent Summary for Parts 1.1 & 1.2 | ||||

| Step | Reagent | Molar Ratio (vs. Substrate) | Key Conditions | Expected Yield |

| 1.1 Sulfonation | 2-Nitroaniline | 1.0 | 20% Oleum, 120 °C, 2h | 75-85% |

| 1.2 Alkali Fusion | 4-Amino-3-nitrobenzenesulfonic acid | 1.0 | NaOH, 300-320 °C, 4-6h | 60-70% |

Part 2: Protection and Benzylation

With the key intermediate, 5-hydroxy-2-nitroaniline, in hand, the next steps involve protecting the reactive amino group and then attaching the benzyl group to the hydroxyl moiety.

Step 2.1: Selective N-Acetylation as a Protecting Group Strategy

Mechanistic Rationale: The amino group is more nucleophilic than the phenolic hydroxyl group and can interfere with subsequent reactions. It is also a powerful activating group that could lead to undesired side reactions during bromination. Therefore, it is essential to "protect" it.[2][3] Acetylation with acetic anhydride converts the highly reactive amino group (-NH₂) into a less reactive acetamido group (-NHCOCH₃).[4] This group is still an ortho-, para-director but is significantly less activating, which provides better control over the final bromination step.

Experimental Protocol: Synthesis of N-(5-Hydroxy-2-nitrophenyl)acetamide

-

Suspend 5-hydroxy-2-nitroaniline (0.05 mol) in 100 mL of water in a 250 mL flask.

-

Add acetic anhydride (0.055 mol) to the suspension.

-

Heat the mixture to 50 °C with vigorous stirring for 1 hour.

-

Cool the reaction mixture in an ice bath. The yellow crystalline product will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry. The product is typically of sufficient purity for the next step.

Step 2.2: O-Benzylation via Williamson Ether Synthesis

Mechanistic Rationale: The Williamson ether synthesis is a reliable method for forming ethers.[5][6] The reaction proceeds via an Sₙ2 mechanism.[7] A base, such as potassium carbonate, is used to deprotonate the acidic phenolic hydroxyl group, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired aryl benzyl ether.[8][9]

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: Synthesis of N-(5-(Benzyloxy)-2-nitrophenyl)acetamide

-

To a solution of N-(5-hydroxy-2-nitrophenyl)acetamide (0.04 mol) in 150 mL of anhydrous acetone, add anhydrous potassium carbonate (0.06 mol).

-

Add benzyl bromide (0.044 mol) to the mixture.

-

Reflux the mixture with stirring for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and filter off the potassium salts.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization from ethanol.

| Table 2: Reagent Summary for Parts 2.1 & 2.2 | ||||

| Step | Reagent | Molar Ratio (vs. Substrate) | Key Conditions | Expected Yield |

| 2.1 N-Acetylation | 5-Hydroxy-2-nitroaniline | 1.0 | Acetic Anhydride (1.1 eq), H₂O, 50 °C | 90-95% |

| 2.2 Benzylation | N-(5-hydroxy-2-nitrophenyl)acetamide | 1.0 | Benzyl Bromide (1.1 eq), K₂CO₃ (1.5 eq), Acetone, Reflux | 80-90% |

Part 3: Final Bromination and Deprotection

The final steps involve the regioselective introduction of the bromine atom followed by the removal of the acetyl protecting group to reveal the target molecule.

Step 3.1: Regioselective Aromatic Bromination

Mechanistic Rationale: This step is crucial for achieving the correct isomer. The substrate, N-(5-(benzyloxy)-2-nitrophenyl)acetamide, has three substituents influencing the position of the incoming electrophile (Br⁺).

-

The acetamido group (-NHAc) is a moderately activating ortho-, para-director.

-

The benzyloxy group (-OBn) is a strongly activating ortho-, para-director.

-

The nitro group (-NO₂) is a strongly deactivating meta-director.

The two activating groups (-NHAc and -OBn) work in concert, strongly directing substitution to the C4 position, which is para to the acetamido group and ortho to the benzyloxy group. The deactivating nitro group also directs meta to itself, which includes the C4 position. This overwhelming electronic preference makes the bromination at C4 highly selective. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine for this type of reaction.[10]

Experimental Protocol: Synthesis of N-(4-Bromo-5-(benzyloxy)-2-nitrophenyl)acetamide

-

Dissolve N-(5-(benzyloxy)-2-nitrophenyl)acetamide (0.03 mol) in 100 mL of carbon tetrachloride (or a less toxic solvent like acetonitrile).

-

Add N-Bromosuccinimide (NBS) (0.033 mol) to the solution.

-

Add a catalytic amount of a radical initiator such as benzoyl peroxide (optional, depending on the solvent and conditions, though the reaction often proceeds via an ionic mechanism in polar solvents).

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture. The succinimide byproduct can be removed by filtration.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted bromine, then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

Step 3.2: Amide Hydrolysis (Deprotection)

Mechanistic Rationale: The final step is the removal of the acetyl protecting group to regenerate the free amino group. This is achieved by hydrolysis of the amide bond. The reaction can be carried out under either acidic or basic conditions.[11][12] Acid-catalyzed hydrolysis involves protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.

Experimental Protocol: Synthesis of this compound

-

Suspend the crude N-(4-bromo-5-(benzyloxy)-2-nitrophenyl)acetamide (0.025 mol) in a mixture of 50 mL of ethanol and 25 mL of concentrated hydrochloric acid.

-

Heat the mixture under reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into 200 mL of ice water.

-

Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide or ammonium hydroxide until the product precipitates.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate thoroughly with cold water to remove any inorganic salts.

-

Dry the final product, this compound, in a vacuum desiccator. Further purification can be achieved by recrystallization.

| Table 3: Reagent Summary for Parts 3.1 & 3.2 | ||||

| Step | Reagent | Molar Ratio (vs. Substrate) | Key Conditions | Expected Yield |

| 3.1 Bromination | N-(5-(benzyloxy)-2-nitrophenyl)acetamide | 1.0 | NBS (1.1 eq), CCl₄, Reflux | 85-95% |

| 3.2 Deprotection | N-(4-bromo-5-(benzyloxy)-2-nitrophenyl)acetamide | 1.0 | HCl, Ethanol, Reflux | 90-98% |

Conclusion

The synthesis of this compound from 2-nitroaniline is a prime example of strategic, multi-step organic synthesis. It demonstrates that a target molecule with a challenging substitution pattern, unattainable through direct methods, can be successfully constructed by a logical sequence of reactions. Key to this pathway is the initial sulfonation/fusion to install the C5 hydroxyl group, followed by a robust protecting group strategy that enables the selective and high-yielding benzylation and bromination steps. Each stage of this synthesis is built upon fundamental and reliable organic transformations, providing a clear and authoritative guide for researchers in the field.

References

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

Khan Academy. Williamson ether synthesis. Available from: [Link]

-

Caronna, T., et al. Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synthesis, 2004. Available from: [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]

-

ChemTalk. Williamson Ether Synthesis. Available from: [Link]

-

PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. Available from: [Link]

-

Chemistry Steps. Reactions of Aniline. Available from: [Link]

-

Vedantu. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main. Available from: [Link]

-

Organic Chemistry Portal. Protective Groups. Available from: [Link]

-

Chemistry LibreTexts. 10.2: Protecting Groups. Available from: [Link]

-

Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available from: [Link]

-

NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction. Available from: [Link]

Sources

- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. media.neliti.com [media.neliti.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. prepchem.com [prepchem.com]

- 12. 4-bromo-2-nitroaniline: A multistep synthesis - ProQuest [proquest.com]

A Technical Guide to the Spectroscopic Characterization of 5-Benzyloxy-4-bromo-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for 5-benzyloxy-4-bromo-2-nitroaniline, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages predictive analysis based on its structural components and draws comparisons with well-characterized analogous compounds. The principles and methodologies described herein offer a robust framework for the spectroscopic characterization of this and structurally related molecules.

Introduction: The Structural Significance of this compound

This compound is a multifaceted aromatic compound featuring a unique substitution pattern that imparts a range of electronic and steric properties. The presence of an electron-donating benzyloxy group, an electron-withdrawing nitro group, a bulky bromine atom, and a primary amine function on the aniline scaffold makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.

Accurate structural elucidation is paramount in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming the molecular structure and purity of synthesized compounds. This guide delves into the predicted ¹H NMR, ¹³C NMR, and IR spectra of this compound, providing a detailed interpretation of the expected spectral features.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to exhibit distinct signals corresponding to the aromatic protons of both the aniline and benzyl rings, the methylene protons of the benzyl group, and the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | Ar-H (H-3) |

| ~7.5-7.3 | m | 5H | Phenyl-H of benzyl group |

| ~6.8 | s | 1H | Ar-H (H-6) |

| ~5.2 | s | 2H | -O-CH₂ -Ph |

| ~5.0 (broad) | s | 2H | -NH₂ |

Rationale for Assignments:

-

Aromatic Protons (Aniline Ring): The two protons on the substituted aniline ring are in distinct chemical environments and are expected to appear as singlets due to the lack of adjacent protons for coupling. The proton at the H-3 position is deshielded by the adjacent electron-withdrawing nitro group, and is therefore predicted to have a higher chemical shift (downfield) around 8.0 ppm. The proton at the H-6 position is influenced by the electron-donating amino and benzyloxy groups, leading to a more shielded environment and an upfield chemical shift around 6.8 ppm.

-

Aromatic Protons (Benzyl Ring): The five protons of the phenyl group on the benzyl moiety will likely appear as a multiplet in the range of 7.3-7.5 ppm, a characteristic region for unsubstituted phenyl groups.

-

Methylene Protons: The two protons of the methylene bridge (-O-CH₂-) are chemically equivalent and will appear as a singlet at approximately 5.2 ppm.

-

Amine Protons: The two protons of the primary amine group are expected to appear as a broad singlet around 5.0 ppm. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving approximately 5-10 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) within an NMR tube.[1] The spectrum is then recorded on a Fourier-Transform NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.

Caption: A generalized workflow for acquiring and analyzing a ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C -O (C-5) |

| ~145 | C -NH₂ (C-1) |

| ~136 | Quaternary C of benzyl group |

| ~135 | C -NO₂ (C-2) |

| ~129 | C -H of benzyl group |

| ~128 | C -H of benzyl group |

| ~127 | C -H of benzyl group |

| ~125 | C -H (C-3) |

| ~115 | C -H (C-6) |

| ~110 | C -Br (C-4) |

| ~71 | -O-CH₂ -Ph |

Rationale for Assignments:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. Carbons attached to electronegative atoms (O, N) will be deshielded and appear at higher chemical shifts. For instance, the carbon attached to the benzyloxy group (C-5) and the carbon attached to the amino group (C-1) are expected to be in the 145-150 ppm region. The carbon bearing the nitro group (C-2) will also be significantly deshielded. Conversely, the carbon attached to the bromine (C-4) will be influenced by the heavy atom effect, which can lead to a more shielded signal than might otherwise be expected.

-

Benzyl Group Carbons: The quaternary carbon of the benzyl group will appear around 136 ppm, while the protonated carbons will resonate in the 127-129 ppm range.[2]

-

Methylene Carbon: The carbon of the methylene bridge (-O-CH₂-) is expected to appear around 71 ppm.

Caption: Key predicted ¹³C NMR chemical shift correlations for the target molecule.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, N=O, C-O, and C-Br bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3500-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2950-2850 | Medium-Weak | Aliphatic C-H stretch (CH₂ of benzyl) |

| 1620-1580 | Strong-Medium | Aromatic C=C ring stretch |

| 1550-1500 | Strong | Asymmetric NO₂ stretch |

| 1350-1300 | Strong | Symmetric NO₂ stretch |

| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |

| 1050-1000 | Medium | Aryl-O stretch (symmetric) |

| 600-500 | Medium-Weak | C-Br stretch |

Rationale for Assignments:

-

N-H Stretching: The primary amine will show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected between 3100-3000 cm⁻¹, while the aliphatic C-H stretches from the benzyl methylene group will appear between 2950-2850 cm⁻¹.[3]

-

Nitro Group Stretching: The nitro group will exhibit two strong, characteristic absorption bands: an asymmetric stretch between 1550-1500 cm⁻¹ and a symmetric stretch between 1350-1300 cm⁻¹.[4]

-

C-O and C-Br Stretching: The aryl ether linkage will produce a strong asymmetric C-O stretching band around 1250-1200 cm⁻¹.[3] The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600-500 cm⁻¹.[3]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample like this compound, the KBr (potassium bromide) pellet method is a common technique for acquiring an IR spectrum.[1][3] This involves mixing a small amount of the sample with dry KBr powder, grinding the mixture to a fine powder, and then pressing it into a thin, transparent pellet using a hydraulic press.[3] The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[1][3]

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined analysis of ¹H NMR, ¹³C NMR, and IR spectroscopy. This guide provides a comprehensive overview of the predicted spectroscopic data based on established principles and data from analogous compounds. Researchers working with this molecule can use this information as a reference for interpreting their experimental results and confirming the successful synthesis of the target compound.

References

- Benchchem. (n.d.). Spectroscopic Fingerprinting: Confirming the Structure of N-(2-Ethoxyethyl)-2-nitroaniline and its Analogs.

- Ando, R. A., do Nascimento, G. M., Landers, R., & Santos, P. S. (2008). Spectroscopic investigation of conjugated polymers derived from nitroanilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 319-326.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Benchchem. (n.d.). An In-depth Technical Guide to the Infrared Spectrum of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

Sources

Solubility of 5-BENZYLOXY-4-BROMO-2-NITROANILINE in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Benzyloxy-4-bromo-2-nitroaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Due to the limited availability of quantitative solubility data in public literature for this specific compound, this document emphasizes a predictive approach based on its molecular structure and first principles of physical organic chemistry. It serves as a critical resource for researchers, scientists, and drug development professionals by detailing the underlying factors governing its solubility and providing robust, step-by-step protocols for experimental determination. The guide includes a theoretical framework for solvent selection, detailed methodologies for both qualitative and quantitative solubility assessment, and visual workflows to aid in experimental design.

Introduction: The Significance of Solubility

This compound is a complex aromatic compound featuring multiple functional groups that make it a potentially valuable intermediate in multi-step organic synthesis, particularly in the fields of medicinal chemistry and materials science. The successful execution of reactions, purification processes (such as recrystallization), and formulation of final products is fundamentally dependent on a thorough understanding of the compound's solubility profile.

Poor solubility can lead to significant challenges, including unreliable assay performance, difficulties in achieving effective concentrations for reactions, and complications in oral formulation and bioavailability for drug candidates.[1] This guide addresses the critical need for a predictive and methodological framework to approach the solubility of this compound, enabling scientists to make informed decisions on solvent selection and experimental design.

Molecular Structure Analysis and Predicted Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[2] An analysis of the functional groups of this compound allows for a robust prediction of its behavior.

-

Aromatic Core: The central bromonitroaniline ring is a large, relatively nonpolar scaffold.

-

Amino Group (-NH₂): A polar group capable of acting as both a hydrogen bond donor and acceptor.

-

Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

-

Bromo Group (-Br): This substituent increases the molecular weight and surface area. While it possesses some polarity, its overall effect is an increase in hydrophobicity and van der Waals forces.[3]

-

Benzyloxy Group (-O-CH₂-Ph): This large, bulky group is predominantly nonpolar and hydrophobic due to the benzyl ring. The ether linkage provides a polar site and can act as a hydrogen bond acceptor, but its influence is significantly outweighed by the nonpolar hydrocarbon portion.[4]

Overall Assessment: The molecule presents a classic amphiphilic challenge. It contains polar, hydrogen-bonding functional groups (-NH₂, -NO₂) appended to a large, predominantly nonpolar and hydrophobic framework. This structure suggests that its solubility will be limited in highly polar protic solvents (like water) and purely nonpolar aliphatic solvents (like hexane). The optimal solvents are predicted to be those with intermediate polarity or strong polar aprotic characteristics, which can effectively solvate both the polar and nonpolar regions of the molecule.

Caption: Structural analysis of this compound.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of solubility across different solvent classes can be made. This serves as a starting point for experimental screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The large nonpolar benzyloxy group and aromatic core favor interaction. Toluene may be slightly better due to potential π-π stacking. However, the polar nitro and amino groups will limit overall solubility.[2] |

| Polar Aprotic | Acetone, THF, EtOAc | Moderate to High | These solvents offer a balance. Their polarity can interact with the nitro and amino groups, while their organic character can solvate the nonpolar backbone. They are excellent candidates for achieving significant dissolution.[5] |

| Highly Polar Aprotic | DMF, DMSO | High to Very High | These solvents are powerful, highly polar, and excellent hydrogen bond acceptors. They are expected to be very effective at solvating the compound, overcoming the crystal lattice energy.[6] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | While capable of hydrogen bonding, these solvents have strong self-association. The energy cost to create a cavity for the large, nonpolar parts of the solute is high, thus limiting solubility. |

| Aqueous | Water | Very Low/Insoluble | The molecule's large hydrophobic surface area far outweighs the hydrogen bonding capacity of the polar groups, making it poorly soluble in water, a common characteristic of complex drug-like molecules.[1] |

Experimental Protocols for Solubility Determination

Given the absence of published data, experimental verification is essential. The following protocols provide a robust framework for both rapid screening and precise quantitative measurement.

Protocol 1: Qualitative Solubility Screening

This method provides a rapid, semi-quantitative assessment to identify promising solvents for further study or for immediate use in synthesis.

Objective: To classify the compound's solubility as "Soluble," "Sparingly Soluble," or "Insoluble" in a range of solvents.

Materials:

-

This compound

-

Selection of test solvents (e.g., Hexane, Toluene, Acetone, Ethyl Acetate, Ethanol, Methanol, DMF, DMSO, Water)

-

Small vials (1-2 mL) with caps

-

Spatula

-

Vortex mixer

Procedure:

-

Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add the selected solvent dropwise, starting with 0.1 mL.

-

Agitation: Cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the vial for any undissolved solid.

-

Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in 0.1 mL increments, vortexing after each addition, up to a total volume of 1 mL.

-

Classification:

-

Soluble: The compound dissolves completely in < 0.5 mL of solvent.

-

Sparingly Soluble: The compound requires > 0.5 mL of solvent to dissolve, or a small amount remains undissolved at 1 mL.

-

Insoluble: The majority of the compound remains undissolved after adding 1 mL of solvent.

-

-

Record Keeping: Meticulously record the observations for each solvent tested.

Protocol 2: Quantitative Solubility by Isothermal Shake-Flask Method

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound at a specific temperature.[7]

Objective: To obtain a precise measurement of solubility (e.g., in mg/mL or mol/L).

Materials:

-

This compound

-

Selected solvents for quantitative analysis

-

Scintillation vials or other sealable glass containers

-

Thermostatic shaker or incubator with orbital shaking

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Validated analytical method (e.g., HPLC-UV or UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is mandatory to ensure equilibrium is reached.[7]

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples at a constant speed for 24-48 hours. This duration is typically sufficient to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. For more complete separation, centrifuge the vials at a moderate speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles.

-

Dilution: Accurately dilute the filtered sample to a known volume with the same solvent to bring its concentration within the linear range of the analytical instrument.

-